Chloramphenicol stearate
Overview
Description
Chloramphenicol stearate is a derivative of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947 . This compound is used primarily in the treatment of bacterial infections due to its ability to inhibit protein synthesis in bacteria . It is particularly effective against a variety of Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Chloramphenicol stearate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Chloramphenicol stearate, also known as Eusynthomycin, primarily targets the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
this compound acts by binding to the bacterial ribosome, specifically blocking peptidyl transferase . This action inhibits protein synthesis, thereby stopping bacterial growth . Being lipid-soluble, it can diffuse through the bacterial cell membrane, enhancing its interaction with its targets .
Biochemical Pathways
The compound affects the protein synthesis pathway in bacteria . By inhibiting this pathway, it disrupts the production of essential proteins, leading to a halt in bacterial growth . The initial biotransformation steps involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and elimination (ADME) processes . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein synthesis, leading to the cessation of bacterial growth . This results in the effective treatment of bacterial infections .
Action Environment
Microbes play a vital role in the decomposition of Chloramphenicol in the environment . The biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . Environmental factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
The comprehensive Chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions in an activated sludge-enriched consortium were elucidated using integrated multi-omics and cultivation-based approaches . This study provides desirable strain and enzyme resources for enhanced bioremediation of Chloramphenicol-contaminated hotspot sites such as pharmaceutical wastewater and livestock and poultry wastewater . The in-depth understanding of the Chloramphenicol biotransformation mechanisms and microbial interactions will not only guide the bioremediation of organic pollutants but also provide valuable knowledge for environmental microbiology and biotechnological exploitation .
Biochemical Analysis
Biochemical Properties
Chloramphenicol stearate interacts with various enzymes and proteins in bacterial cells. It binds to the 50S subunit of the bacterial ribosome, inhibiting the action of peptidyl transferase enzyme . This interaction disrupts protein synthesis, thereby stopping bacterial growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause bone marrow suppression, leading to a decrease in hemoglobin levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the bacterial ribosome and inhibiting protein synthesis . It binds to the 23S rRNA on the 50S subunit of the bacterial ribosome, blocking peptidyl transferase and inhibiting protein synthesis . This prevents the elongation of peptide chains, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is known to be stable, but its long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, it has been shown to cause a temporary or permanent depression of bone marrow function, resulting in a cessation of the formation of blood cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver to inactive products, the chief metabolite being a glucuronide conjugate . Only 5 to 15% of this compound is excreted unchanged in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a small molecule that diffuses well into many body tissues including cerebral spinal fluid, eye, pleural fluid, synovial fluid, ascitic fluid, liver, and kidneys .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the sites of protein synthesis within the cell, namely the ribosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloramphenicol stearate is synthesized by esterifying chloramphenicol with stearic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Chloramphenicol stearate undergoes several types of chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amine group under reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Major Products Formed
Hydrolysis: Chloramphenicol and stearic acid.
Oxidation: Various oxidative products depending on the specific conditions.
Reduction: Amino derivatives of this compound.
Comparison with Similar Compounds
Chloramphenicol stearate is similar to other chloramphenicol derivatives such as:
Thiamphenicol: A related compound with a similar spectrum of activity but lower toxicity.
Florfenicol: Another derivative used primarily in veterinary medicine.
Uniqueness
This compound is unique due to its esterified form, which enhances its lipid solubility and allows for better absorption and distribution in the body . This makes it particularly useful in formulations where enhanced bioavailability is desired.
Properties
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36)/t25-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDXHQLOMJDRU-XNMGPUDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167407 | |
Record name | Chloramphenicol stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16255-48-4 | |
Record name | (2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16255-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloramphenicol stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMPHENICOL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2A9M9D6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of Chloramphenicol stearate's polymorphic forms on its bioavailability?
A1: Research indicates that this compound exists in multiple polymorphic forms, impacting its bioavailability. Specifically, Form III readily transitions to Form I upon grinding, which then tends towards an amorphous state. This "physically activated" form (FI*) exhibits lower crystallinity and higher Chloramphenicol availability []. Further studies confirm that the addition of microcrystalline cellulose accelerates this transition from Form III to FI, ultimately increasing Chloramphenicol availability without affecting the amorphization time []. These findings suggest that Chloramphenicol availability is more dependent on the degree of crystallinity rather than the specific polymorphic form of the ester.
Q2: How does the presence of other fatty acid esters affect the polymorphic transformation of Chloramphenicol palmitate?
A2: Research on Chloramphenicol palmitate, a closely related compound, reveals that the addition of this compound to a pure sample of Chloramphenicol palmitate Polymorph B significantly slows down its transformation to Polymorph A at 80°C []. Interestingly, other fatty acid esters like Chloramphenicol heptadecanoate and nonadecanoate, as well as stearic and palmitic acid, do not exhibit this inhibitory effect on the transformation rate []. This suggests a specific interaction between this compound and Chloramphenicol palmitate Polymorph B, potentially influencing its stability and transformation kinetics.
Q3: What is the relationship between the crystalline state of this compound and its therapeutic activity?
A3: While specific research on the direct therapeutic activity of this compound is limited in the provided abstracts, studies highlight a correlation between its crystalline state and in vitro enzymatic hydrolysis. This suggests that the crystalline structure of this compound plays a crucial role in its breakdown and potentially its availability for therapeutic action [, ].
Q4: Are there age-related differences in the utilization of this compound?
A4: While the provided abstracts mention research on the modification of this compound utilization concerning age [, ], the specific details and findings are not elaborated upon. Further investigation into these studies is needed to understand the age-related factors influencing this compound's effectiveness.
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